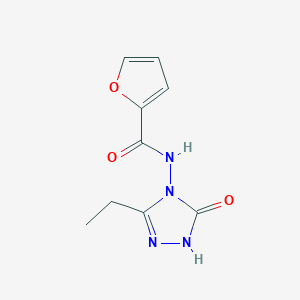
N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring fused with a furan ring, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with appropriate furan derivatives.
Final Coupling: The final step involves coupling the triazole and furan rings under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide
- N-(3-Propyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide
Uniqueness
N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the triazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H10N4O3 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
N-(3-ethyl-5-oxo-1H-1,2,4-triazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H10N4O3/c1-2-7-10-11-9(15)13(7)12-8(14)6-4-3-5-16-6/h3-5H,2H2,1H3,(H,11,15)(H,12,14) |
Clave InChI |
BUPYSZMXAXMTHM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NNC(=O)N1NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


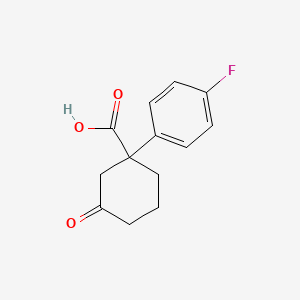

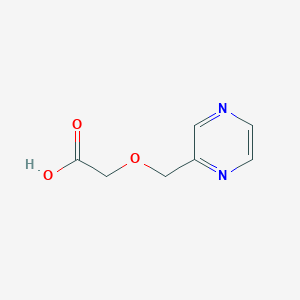
![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2-amine](/img/structure/B13104505.png)
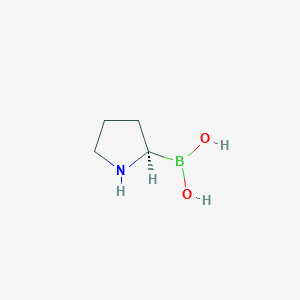
![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)
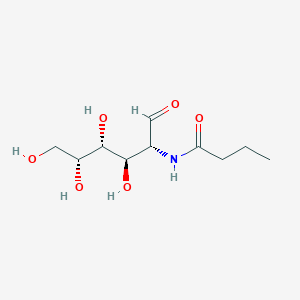
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
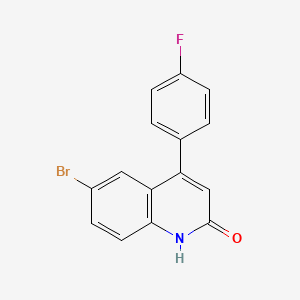
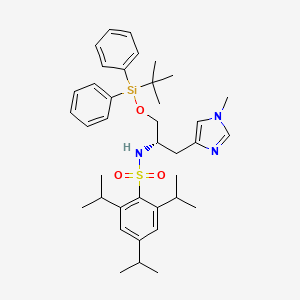
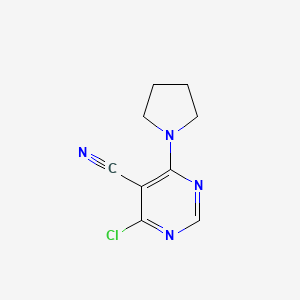
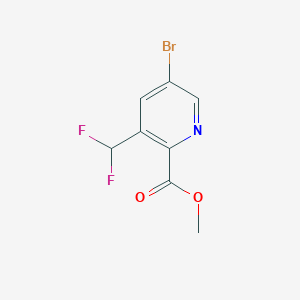
![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
